An In-depth Technical Guide to 5-Fluoro-2-methoxy-DL-phenylalanine
An In-depth Technical Guide to 5-Fluoro-2-methoxy-DL-phenylalanine
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of the non-canonical amino acid, 5-Fluoro-2-methoxy-DL-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who are interested in leveraging the unique characteristics of synthetically modified amino acids.
Introduction: The Strategic Value of Modified Phenylalanine Analogs
Phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins and a precursor to vital biomolecules such as the neurotransmitters dopamine and norepinephrine.[] The introduction of substituents onto the phenyl ring of phenylalanine can dramatically alter its physicochemical properties, including hydrophobicity, electronic distribution, and metabolic stability.[2] These modifications provide a powerful tool for modulating the function of peptides and proteins, offering avenues for the development of novel therapeutics and research probes.[3]
The subject of this guide, 5-Fluoro-2-methoxy-DL-phenylalanine, incorporates two key modifications: a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. The high electronegativity of fluorine can influence molecular interactions and enhance metabolic stability, while the methoxy group can alter the molecule's conformational preferences and electronic properties.[2][4] This combination of substituents suggests that 5-Fluoro-2-methoxy-DL-phenylalanine could be a valuable tool in drug discovery and protein engineering.
Core Chemical and Physical Properties
While extensive experimental data for 5-Fluoro-2-methoxy-DL-phenylalanine is not widely available in the public domain, we can infer its core properties based on available supplier data and the known characteristics of related compounds.
| Property | Value/Information | Source/Basis |
| Molecular Formula | C10H12FNO3 | Inferred from structure |
| Molecular Weight | 213.21 g/mol | Calculated |
| CAS Number | Not broadly listed | Supplier specific |
| Appearance | Expected to be a white to off-white powder | Analogy to similar compounds[4] |
| Solubility | Predicted to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | General characteristic of similar amino acid derivatives. |
| Melting Point | Not determined. For comparison, L-2-Methoxyphenylalanine has a melting point of 243-247 °C.[4] | [4] |
| pKa | Predicted pKa values are approximately 2.3 for the carboxylic acid and 9.2 for the amino group. | Analogy to Phenylalanine[5] |
Synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine: A Proposed Pathway
A robust synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine can be envisioned through a multi-step process, adapting established methodologies for the synthesis of non-canonical amino acids.[3] A plausible approach involves the construction of the substituted benzaldehyde followed by its conversion to the corresponding amino acid.
Proposed Synthetic Scheme
A potential synthetic route could commence with the appropriate starting materials to construct the substituted benzene ring, followed by the introduction of the alanine side chain. One common method for amino acid synthesis is the Strecker synthesis or variations thereof, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.
Conceptual Experimental Protocol
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Preparation of 5-Fluoro-2-methoxybenzaldehyde: This key intermediate can be synthesized from commercially available precursors. For instance, starting from 4-fluorophenol, a methoxy group can be introduced at the 2-position via ortho-lithiation and subsequent reaction with a methylating agent. Formylation of the resulting 5-fluoro-2-methoxyphenol would yield the desired aldehyde.
-
Amino Acid Synthesis via Azlactone Synthesis:
-
Step 1: Condensation. React 5-Fluoro-2-methoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Step 2: Reduction and Hydrolysis. The azlactone is then subjected to reduction (e.g., using red phosphorus and hydriodic acid) to reduce the double bond, followed by acidic or basic hydrolysis to open the lactone ring and remove the acetyl group, yielding 5-Fluoro-2-methoxy-DL-phenylalanine.
-
This proposed pathway is a general guideline, and optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve high yields and purity.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 5-Fluoro-2-methoxy-DL-phenylalanine.
Potential Applications and Biological Significance
The unique structural features of 5-Fluoro-2-methoxy-DL-phenylalanine suggest several promising avenues for research and development.
Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated amino acids into peptides can enhance their metabolic stability and binding affinity.[2][3] The fluorine atom can participate in favorable electrostatic interactions with biological targets and block sites of metabolic degradation. The methoxy group can provide additional steric bulk and hydrogen bonding capabilities, further influencing peptide conformation and receptor interactions.[4] Therefore, 5-Fluoro-2-methoxy-DL-phenylalanine could be a valuable building block for the synthesis of novel peptide-based drugs with improved pharmacokinetic properties.
Protein Engineering and Biophysical Studies
The introduction of this unnatural amino acid into proteins can serve as a sensitive probe for studying protein structure and function. The fluorine atom can be detected by 19F-NMR spectroscopy, providing a powerful tool for monitoring protein folding, dynamics, and ligand binding without the need for larger, more disruptive labels.
Metabolic Pathway Exploration
As an analog of a natural amino acid, 5-Fluoro-2-methoxy-DL-phenylalanine could be used to probe and potentially inhibit enzymes involved in amino acid metabolism.[6] Understanding how this synthetic analog interacts with metabolic pathways could provide insights into disease mechanisms and identify new therapeutic targets.
Potential Biological Signaling Pathway
Caption: Conceptual pathway for the incorporation and functional impact of 5-Fluoro-2-methoxy-DL-phenylalanine in a biological system.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Fluoro-2-methoxy-DL-phenylalanine is not widely available, general precautions for handling fine chemicals should be observed.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-2-methoxy-DL-phenylalanine represents a promising yet under-explored non-canonical amino acid. Its unique combination of fluoro and methoxy substituents offers significant potential for advancing drug discovery, protein engineering, and the study of biological systems. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. Further experimental investigation is warranted to fully elucidate the capabilities of this intriguing molecule.
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